trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Overview
Description
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 4-nitrophenyl group attached via an oxoethyl linkage . It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
- trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid .
- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid .
- trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid .
Uniqueness: trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl-substituted analogs .
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLVYQCTSAFJE-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151062 | |
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-78-8 | |
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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